molecular formula C7H17NO2 B2831145 1-Amino-4-methoxy-4-methylpentan-2-ol CAS No. 1694004-71-1

1-Amino-4-methoxy-4-methylpentan-2-ol

Cat. No.: B2831145
CAS No.: 1694004-71-1
M. Wt: 147.218
InChI Key: KPVUJYBIPMIODH-UHFFFAOYSA-N
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Description

1-Amino-4-methoxy-4-methylpentan-2-ol is a branched aliphatic amino alcohol characterized by a hydroxyl (-OH) group at position 2, an amino (-NH2) group at position 1, and a methoxy (-OCH3) group at position 4 of a pentane backbone with a methyl substituent at position 2. Its molecular formula is C7H17NO2, and it exists as a hydrochloride salt under acidic conditions .

Synthesis:
The compound is synthesized via a multi-step process:

N,N-Dibenzyl intermediate formation: 5-(Dibenzylamino)-2-methylpentan-2-ol is treated with potassium hydride (KH) and methyl iodide (MeI) in THF to introduce the methoxy group, yielding N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine with a 77% yield .

Deprotection and salt formation: The dibenzyl groups are removed via hydrogenation over palladium hydroxide carbon, followed by acidification with methanolic HCl to produce the hydrochloride salt (51% yield) .

Properties

IUPAC Name

1-amino-4-methoxy-4-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2,10-3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVUJYBIPMIODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(CN)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxy-4-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-4-methylpentan-2-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methoxy-4-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a primary alcohol or amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methoxy-4-methylpentan-2-one or 4-methoxy-4-methylpentanoic acid.

    Reduction: Formation of 1-amino-4-methoxy-4-methylpentanol.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

1-Amino-4-methoxy-4-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-4-methoxy-4-methylpentan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s activity in biochemical pathways and its potential therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • 1H NMR (DMSO-d6): Partial data includes a peak at δ 7.94, likely corresponding to the amine proton in the hydrochloride form .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Amino-4-methoxy-4-methylpentan-2-ol with structurally related compounds:

Compound Name Functional Groups Key Features Synthesis Method Applications/Notes
This compound -NH2, -OH, -OCH3, -CH3 Branched chain with ether and amino-alcohol moieties; moderate polarity Alkylation, hydrogenation, acidification Potential pharmaceutical intermediate
(2S)-2-Amino-4-methylpentan-1-ol (L-Leucinol) -NH2, -OH, -CH3 Stereospecific (S-configuration); lacks methoxy group Chiral resolution or enzymatic synthesis Peptide synthesis, chiral building block
4-Methyl-1-pentanol -OH, -CH3 Simple alcohol; no amino or ether groups Industrial hydration of alkenes Solvent, fragrance component
4-Methyl-1-phenylpentan-2-ol -OH, -CH3, -C6H5 Aromatic phenyl group; increased rigidity Grignard or Friedel-Crafts reactions UV-active materials, specialty polymers

Key Comparative Insights

Reactivity and Solubility

  • Amino vs. Hydroxyl Dominance: The amino group in this compound increases water solubility in its protonated (HCl salt) form compared to 4-Methyl-1-pentanol, which is purely hydrophobic .
  • Methoxy vs. Phenyl Substitution : The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., THF) relative to 4-Methyl-1-phenylpentan-2-ol, where the phenyl group promotes aromatic interactions but reduces polarity .

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